
Retinol-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retinol-d8: is a deuterated form of retinol, also known as vitamin A1. It is a stable isotope-labeled compound where eight hydrogen atoms are replaced by deuterium. This modification makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Retinol-d8 can be synthesized through the deuteration of retinol. The process involves the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method is the catalytic hydrogenation of retinol in the presence of deuterium gas. The reaction is typically carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity. The use of advanced catalytic systems and deuterated solvents ensures efficient and cost-effective production. The final product is purified using chromatographic techniques to achieve the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions: Retinol-d8 undergoes similar chemical reactions as non-deuterated retinol. These reactions include:
Oxidation: this compound can be oxidized to retinaldehyde-d8 and further to retinoic acid-d8.
Reduction: this compound can be reduced to retinyl esters-d8.
Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride.
Major Products Formed:
- Retinaldehyde-d8
- Retinoic acid-d8
- Retinyl esters-d8
Applications De Recherche Scientifique
Chemistry: Retinol-d8 is used as a tracer in chemical studies to understand the metabolic pathways of retinoids. Its stable isotope labeling allows for precise quantification and tracking in complex biological systems .
Biology: In biological research, this compound is used to study the role of retinoids in cellular processes such as differentiation, proliferation, and apoptosis. It helps in elucidating the mechanisms of action of retinoids at the molecular level .
Medicine: this compound is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of retinoids. It is also used in clinical research to develop new therapeutic agents for diseases related to vitamin A deficiency .
Industry: In the cosmetic industry, this compound is used to develop and test new formulations of anti-aging and skin care products. Its stable isotope labeling provides insights into the stability and efficacy of retinoid-based products .
Mécanisme D'action
Retinol-d8 exerts its effects through its conversion to active metabolites such as retinaldehyde-d8 and retinoic acid-d8. These metabolites bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. The binding activates transcription of target genes involved in cell differentiation, proliferation, and apoptosis. The molecular targets include genes regulating skin health, vision, and immune function .
Comparaison Avec Des Composés Similaires
- Retinol: The non-deuterated form of retinol.
- Retinaldehyde: An oxidized form of retinol.
- Retinoic Acid: The active metabolite of retinol.
- Retinyl Esters: Esterified forms of retinol used for storage in the body .
Uniqueness of Retinol-d8: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in research applications where understanding the dynamics of retinoid metabolism is crucial .
Propriétés
Formule moléculaire |
C20H30O |
|---|---|
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-2,6-dideuterio-3,7-bis(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,2D3,8D,13D |
Clé InChI |
FPIPGXGPPPQFEQ-LORXLKFCSA-N |
SMILES isomérique |
[2H]\C(=C(/C=C/C(=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H])/[2H])\C([2H])([2H])[2H])\CO |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
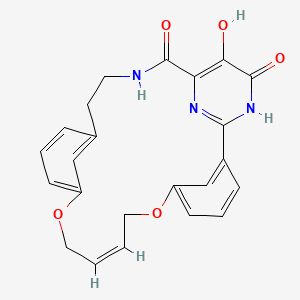

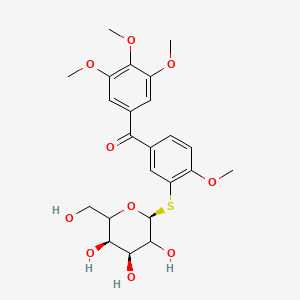
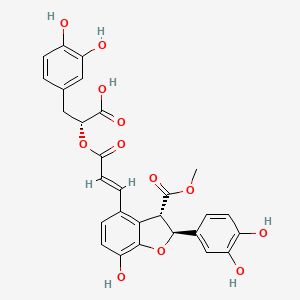
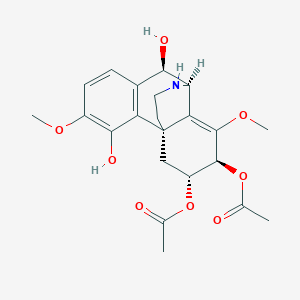
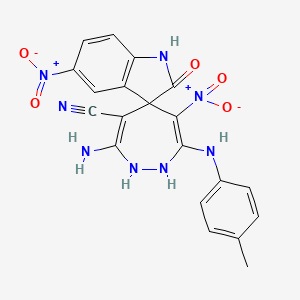
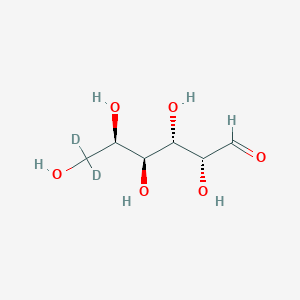
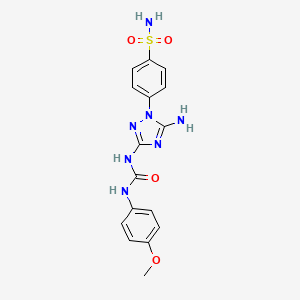
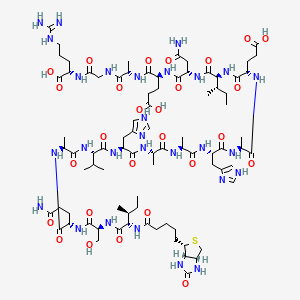
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)
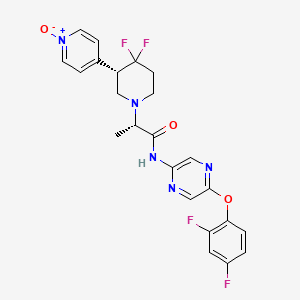
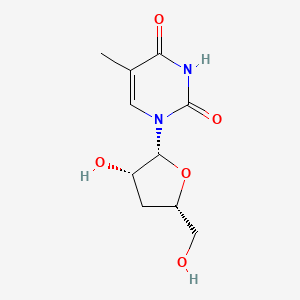
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)
